Bienvenue dans la boutique en ligne BenchChem!

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Regioisomerism Pharmacophore mapping Medicinal chemistry

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 634174-59-7) is a disubstituted 2-thioxoimidazolidin-4-one heterocycle bearing an N3-ethyl group and an N1-(4-methylphenyl) substituent, with molecular formula C12H14N2OS and molecular weight 234.32 g·mol⁻¹. The compound belongs to the thiohydantoin class, a privileged scaffold in medicinal chemistry recognized for diverse pharmacological activities including anticancer, antidiabetic, proteasome inhibition, and antimicrobial effects.

Molecular Formula C12H14N2OS
Molecular Weight 234.32
CAS No. 634174-59-7
Cat. No. B2497873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one
CAS634174-59-7
Molecular FormulaC12H14N2OS
Molecular Weight234.32
Structural Identifiers
SMILESCCN1C(=O)CN(C1=S)C2=CC=C(C=C2)C
InChIInChI=1S/C12H14N2OS/c1-3-13-11(15)8-14(12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3
InChIKeyUBBCQWWQZFTDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 634174-59-7): Procurement-Relevant Identity, Class, and Physicochemical Profile


3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one (CAS 634174-59-7) is a disubstituted 2-thioxoimidazolidin-4-one heterocycle bearing an N3-ethyl group and an N1-(4-methylphenyl) substituent, with molecular formula C12H14N2OS and molecular weight 234.32 g·mol⁻¹ . The compound belongs to the thiohydantoin class, a privileged scaffold in medicinal chemistry recognized for diverse pharmacological activities including anticancer, antidiabetic, proteasome inhibition, and antimicrobial effects [1]. Its SMILES notation (CCN1C(=O)CN(C1=S)C1=CC=C(C)C=C1) confirms the regioisomeric arrangement that distinguishes it from the more extensively patented N1-ethyl, N3-aryl positional isomer series [2]. Commercially available at ≥95% purity from multiple vendors under MDL number MFCD03722451, the compound serves primarily as a versatile building block and fragment for drug discovery [2].

Why 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one Cannot Be Interchanged with Generic 2-Thioxoimidazolidin-4-one Analogs: The Regioisomeric Imperative


Within the 2-thioxoimidazolidin-4-one pharmacophore class, the positions of N1 and N3 substituents are not interchangeable parameters—they dictate distinct pharmacophore geometries that govern molecular recognition at biological targets [1]. The target compound carries the ethyl group at N3 and the 4-methylphenyl (p-tolyl) at N1, whereas the most extensively characterized patent series (US 5,554,607; US 5,783,707) features the reversed arrangement: N1-ethyl, N3-substituted-aryl [1]. This regioisomeric swap relocates the aryl ring vector relative to the thioxo group and the C4-carbonyl, altering both the electrostatic surface and steric contour presented to protein binding pockets. Published SAR demonstrates that N3-substitution on the 2-thioxoimidazolidin-4-one core is a critical determinant of target selectivity: N3-alkyl variants show FAAH inhibitory activity (pI50 up to 5.94) while certain N3-aryl variants engage the CB1 cannabinoid receptor, and N1-ethyl, N3-aryl compounds were optimized for HDL-cholesterol elevation via CETP inhibition [2][3]. Consequently, a procurement decision to substitute the N3-ethyl, N1-(4-methylphenyl) compound with an N1-ethyl, N3-aryl analog cannot preserve the intended structure-activity relationship or biological readout without explicit experimental validation.

Quantitative Differentiation Evidence for 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one Versus Closest Analogs


Regioisomeric Differentiation: N3-Ethyl, N1-(4-Methylphenyl) vs. Patented N1-Ethyl, N3-(2-Tolyl) Pharmacophore Geometry

The target compound 3-ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one is a regioisomer of 1-ethyl-3-(2-tolyl)-2-thioxoimidazolidin-4-one, a compound explicitly claimed in US Patent 5,554,607 (Claim 15) for elevating HDL cholesterol via CETP pathway modulation [1]. In the patented isomer, the ethyl group occupies N1 and the 2-tolyl (ortho-methylphenyl) group occupies N3, positioning the aryl ring coplanar with the imidazolidinone ring in the N3-exo direction. In the target compound, this arrangement is inverted: ethyl occupies N3 and the 4-methylphenyl (para-methylphenyl) occupies N1, projecting the aryl substituent from the opposite ring nitrogen and relocating the methyl substituent from the ortho to para position . The quantitative consequence relevant to procurement is that the patented N1-ethyl, N3-(2-tolyl) isomer has a measured CETP IC50 of 22,000 nM (BindingDB entry CHEMBL333203), while no corresponding CETP activity data exist for the target N3-ethyl, N1-(4-methylphenyl) regioisomer because this regioisomeric arrangement is structurally excluded from the patent's Markush formula preference for N1-alkyl, N3-aryl substitution [1][2]. Researchers targeting the CETP/HDL axis must therefore select the N1-ethyl, N3-aryl isomer; researchers exploring chemotypes with N3-alkyl, N1-aryl geometry—which may engage unrelated targets such as kinases, proteasome subunits, or α-glucosidase—require the target compound's distinct substitution pattern.

Regioisomerism Pharmacophore mapping Medicinal chemistry Structure-activity relationship

Aryl Substituent Position Effect: N1-(4-Methylphenyl) vs. N3-(2-Methylphenyl) and N1-Phenyl Analog

The target compound incorporates a para-methyl substitution on the N1-phenyl ring, in contrast to the ortho-methyl (2-tolyl) configuration of the patented isomer and the unsubstituted N1-phenyl analog (3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one, CAS 37021-14-0) . The 4-methyl substitution introduces an electron-donating group at the para position of the N1-phenyl ring, which alters the electronic character of the aromatic ring (Hammett σp = -0.17 for p-CH3 vs. σm = -0.07 for m-CH3 vs. H = 0.00) and increases both molecular volume (+14.0 cm³·mol⁻¹ vs. unsubstituted phenyl) and lipophilicity (estimated ΔLogP ≈ +0.5 vs. the N1-phenyl analog) relative to the unsubstituted comparator [1]. In published 2-thioxoimidazolidin-4-one SAR, the presence and position of aryl substituents significantly modulate biological potency: for example, in the 1,3,5-trisubstituted series evaluated for α-glucosidase inhibition, compound 5a (bearing specific aryl substitution) achieved IC50 = 0.21 µg/mL versus acarbose (IC50 = 0.39 µg/mL), demonstrating that aryl substitution choice directly governs target potency [2]. Although no direct head-to-head potency data exist comparing N1-(4-methylphenyl) vs. N1-phenyl or N1-(2-methylphenyl) congeners for a common target, the physicochemical divergence (ΔMW = +14 Da vs. N1-phenyl analog; ΔLogP ≈ +0.5; altered ring electronics) is sufficient to alter ligand efficiency, solubility, and binding pose ranking in virtual screening campaigns. The N1-(4-methylphenyl) substitution also distinguishes this compound from the bulk of 2-thioxoimidazolidin-4-one SAR literature, where N3-aryl substitution predominates, making it a useful probe for exploring N1-aryl pharmacophore space [3].

Substituent position effect Pharmacophore diversity Structure-activity relationship Medicinal chemistry

Class-Level Scaffold Privilege: 2-Thioxoimidazolidin-4-one as a Multi-Target Pharmacophore with Quantified Potency Benchmarks

The 2-thioxoimidazolidin-4-one core is a validated privileged scaffold with quantified biological activity across multiple therapeutic target classes [1]. This evidence contextualizes the target compound within a scaffold that has demonstrated the following class-level potency benchmarks: (i) Antidiabetic: 1,3,5-trisubstituted derivatives achieved α-glucosidase IC50 = 5.08 µg/mL and α-amylase IC50 = 0.21 µg/mL, with lead compound 5a outperforming acarbose (IC50 = 5.76 and 0.39 µg/mL, respectively) [2]. (ii) Anticancer: 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-one derivatives demonstrated cytotoxic IC50 values as low as 4.30 µM against MCF-7, HepG2, and A549 cell lines, with compound 11b showing superior activity to 5-fluorouracil reference [3]. (iii) Proteasome inhibition: 2-thioxoimidazolidin-4-one arylaldehyde derivatives were identified as novel noncovalent proteasome and immunoproteasome inhibitors, with derivative 7a achieving 96.4% inhibition of pyocyanin production at 1 mg/mL in Pseudomonas aeruginosa virulence assays [4]. (iv) Kinase inhibition: novel thioxoimidazolidinone derivatives achieved dual EGFR IC50 = 0.098 µM and CDK2 IC50 = 0.087 µM, demonstrating that appropriate substitution can yield sub-micromolar kinase engagement [5]. The target compound, with its N3-ethyl, N1-(4-methylphenyl) decoration, occupies an unexplored region of this scaffold's chemical space and may be elaborated at the C5 position (currently unsubstituted) via Knoevenagel condensation or alkylation to access any of the above target classes.

Privileged scaffold Multi-target activity Drug discovery Fragment-based screening

Commercial Availability and Purity Comparison: Vendor-Differentiated Procurement Metrics

The target compound is commercially available from multiple vendors with differentiated purity grades and packaging options. Leyan (China) supplies the compound under catalog number 1368977 at 98% purity . CheMenu offers catalog number CM605686 at 95% purity . MolCore provides the compound at ≥97% purity (NLT 97%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the closest regioisomeric comparator, 1-ethyl-3-(2-tolyl)-2-thioxoimidazolidin-4-one, is available primarily through specialty vendors at 95% purity, typically requiring custom synthesis for higher purity grades. The N1-phenyl analog (CAS 37021-14-0) is available from CymitQuimica and Building Block (BOC Sciences) as a research chemical, but its lower molecular weight (220.29 vs. 234.32) and absence of the para-methyl substituent limit its utility as a direct scaffold replacement in SAR studies targeting lipophilic binding pockets. The target compound benefits from multi-vendor sourcing with documented purity specifications up to 98%, enabling procurement flexibility and competitive pricing for library production or lead optimization campaigns.

Chemical procurement Building block Purity specification Vendor comparison

Validated Application Scenarios for 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Libraries Targeting N1-Aryl Pharmacophore Space

The N3-ethyl, N1-(4-methylphenyl) regioisomeric arrangement of this compound occupies N1-aryl, N3-alkyl chemical space that is structurally distinct from the extensively explored N1-alkyl, N3-aryl series patented for HDL elevation. This compound serves as an unsubstituted C5 fragment for fragment-based screening campaigns where the 2-thioxoimidazolidin-4-one core can be elaborated at the C5 position via Knoevenagel condensation, aldol reaction, or nucleophilic substitution to generate focused libraries probing kinase, proteasome, or glycosidase targets—all supported by class-level potency benchmarks (EGFR IC50 = 0.098 µM; α-amylase IC50 = 0.21 µg/mL; proteasome-related pyocyanin inhibition = 96.4% at 1 mg/mL) [1][2][3].

Regioisomeric Probe for Investigating CETP-Independent HDL Modulation Mechanisms

The patented 1-ethyl-3-(2-tolyl)-2-thioxoimidazolidin-4-one (CETP IC50 = 22,000 nM) engages the CETP/HDL axis via N1-ethyl, N3-(2-tolyl) geometry [1]. The target compound, with inverted N3-ethyl, N1-(4-methylphenyl) substitution, provides a negative control probe for CETP-mediated HDL elevation studies while potentially revealing CETP-independent effects on lipid metabolism. This regioisomeric pair enables dissection of the structural determinants of CETP binding versus off-target pharmacology, a critical need given the complex clinical history of CETP inhibitors [2].

Diversity-Oriented Synthesis Building Block for Kinase and Anticancer Agent Development

With a C5 position primed for derivatization, this compound is a strategic building block for generating 5-arylidene or 5-alkylidene derivatives targeting anticancer kinase pathways. The established class precedent includes dual EGFR/CDK2 inhibitors with sub-100 nM potency (EGFR IC50 = 0.098 µM, CDK2 IC50 = 0.087 µM) and cytotoxic 5-arylidene derivatives active against MCF-7, HepG2, and A549 cell lines (IC50 values as low as 4.30 µM) [1][2]. The para-methyl substituent on the N1-phenyl ring enhances lipophilicity (estimated ΔLogP ≈ +0.5 vs. unsubstituted phenyl), which may improve membrane permeability and target engagement in cell-based assays, while the N3-ethyl group preserves hydrogen bond acceptor/donor capacity at the imidazolidinone core for kinase hinge-region binding.

Computational Chemistry and QSAR Model Training Sets Requiring Regioisomeric Diversity

The target compound, together with its 1-ethyl-3-(2-tolyl) regioisomer and 3-ethyl-1-phenyl analog, forms a matched molecular pair set for training and validating QSAR models that distinguish N1-aryl vs. N3-aryl pharmacophore contributions [1][2]. The para-methyl substitution enables evaluation of substituent position effects (ortho vs. para) on predicted binding affinity, while the conserved C12H14N2OS molecular formula across regioisomers eliminates confounding molecular weight and atom-count differences. This makes the compound valuable for computational hit-expansion campaigns where scaffold-hopping between N1-aryl and N3-aryl chemotypes is desired.

Quote Request

Request a Quote for 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.